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Compound of Interest

Compound Name: ASP 8477

Cat. No.: B1255696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and

selectivity of ASP8477, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).

The information herein is intended to support research and development efforts by providing

detailed data on its mechanism of action, target engagement, and off-target liability.

Core Mechanism and Target Profile
ASP8477 is an orally active small molecule that exerts its pharmacological effects through the

potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary

enzyme responsible for the degradation of the endogenous cannabinoid anandamide (AEA)

and other related fatty acid amides, such as oleoylethanolamide (OEA) and

palmitoylethanolamide (PEA).[3] By inhibiting FAAH, ASP8477 increases the levels of these

endogenous signaling lipids, leading to enhanced activation of their respective downstream

targets and producing analgesic effects.

Primary Target: Fatty Acid Amide Hydrolase (FAAH)
ASP8477 demonstrates potent inhibitory activity against human FAAH-1. In vitro studies have

quantified its inhibitory concentration (IC50) against various forms of the enzyme, highlighting

its high affinity for the primary target.
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The potency of ASP8477 has been determined through in vitro enzymatic assays. The

following table summarizes the half-maximal inhibitory concentrations (IC50) of ASP8477

against human FAAH-1 and its variants.

Target IC50 (nM)

Human FAAH-1 3.99

Human FAAH-1 (P129T) 1.65

Human FAAH-2 57.3

Data sourced from MedchemExpress[1]

Selectivity Profile: Off-Target Interactions
A critical aspect of drug development is understanding a compound's selectivity. In vitro studies

have shown that ASP8477 can directly inhibit several cytochrome P450 (CYP) enzymes at

concentrations expected to be efficacious for FAAH inhibition. The most significant off-target

effect was observed on CYP2C19.[4][5]

A clinical drug-drug interaction study provided quantitative in vivo data on the inhibitory effects

of ASP8477 on various CYP enzymes. The table below presents the geometric mean ratio of

the area under the concentration-time curve (AUC) for probe substrates of these enzymes

when co-administered with different doses of ASP8477, compared to the substrate alone. An

increase in the AUC of the probe substrate indicates inhibition of the respective CYP enzyme.

Off-Target
Enzyme

Probe
Substrate

20 mg
ASP8477 (AUC
Ratio %)

60 mg
ASP8477 (AUC
Ratio %)

100 mg
ASP8477 (AUC
Ratio %)

CYP3A4 Midazolam 119 151 158

CYP2C9 Losartan 107 144 190

CYP2C19 Omeprazole 213 456 610

CYP2D6
Dextromethorpha

n
138 340 555
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Data sourced from a cocktail interaction study published in Clinical Pharmacology in Drug

Development.[5]

Experimental Protocols
The determination of FAAH inhibition by ASP8477 is typically performed using a fluorometric in

vitro assay.

Fluorometric FAAH Inhibition Assay
Principle:

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a

fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). In its

intact form, AAMCA is non-fluorescent. Upon cleavage by FAAH, the highly fluorescent 7-

amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly

proportional to the FAAH activity. The potency of an inhibitor is determined by measuring the

reduction in this rate at various inhibitor concentrations.

General Protocol:

Enzyme and Inhibitor Preparation: Recombinant human FAAH is pre-incubated with varying

concentrations of ASP8477 (or a vehicle control) in an appropriate assay buffer (e.g., Tris-

HCl with EDTA) at a controlled temperature (typically 37°C).

Reaction Initiation: The enzymatic reaction is initiated by the addition of the AAMCA

substrate.

Fluorescence Measurement: The increase in fluorescence is monitored over time using a

microplate reader with excitation and emission wavelengths typically around 340-360 nm

and 450-465 nm, respectively.

Data Analysis: The initial rate of the reaction is calculated from the linear phase of the

fluorescence curve. The percentage of inhibition at each ASP8477 concentration is

determined relative to the vehicle control. The IC50 value is then calculated by fitting the

concentration-response data to a suitable sigmoidal model.
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Signaling Pathways and Experimental Workflows
The therapeutic effects of ASP8477 are mediated by the enhanced signaling of endogenous

fatty acid amides. The following diagrams illustrate the key signaling pathways and a typical

experimental workflow for assessing FAAH inhibition.
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FAAH Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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